The synthesis of Atreleuton-d4 involves several key steps that utilize organic chemistry techniques. The primary method employed is chemical synthesis through the modification of existing lipoxygenase inhibitors. The process typically includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary but generally follow established protocols for synthesizing lipoxygenase inhibitors .
Atreleuton-d4 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the 5-lipoxygenase enzyme.
Data from spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the incorporation of deuterium into the structure, allowing researchers to track its pharmacokinetics in vivo .
Atreleuton-d4 primarily acts through its inhibition of 5-lipoxygenase, leading to a decrease in leukotriene production. The chemical reactions involved include:
The technical details include kinetic studies that measure the rate of inhibition and the binding affinity of Atreleuton-d4 to 5-lipoxygenase compared to other inhibitors .
The mechanism of action of Atreleuton-d4 involves several key processes:
Data from clinical trials indicate significant reductions in ex vivo leukotriene B4 synthesis following treatment with Atreleuton-d4 .
Atreleuton-d4 exhibits several notable physical and chemical properties:
Relevant analyses include thermal stability assessments and solubility tests that inform formulation strategies for drug delivery .
Atreleuton-d4 has several scientific applications:
Atreleuton-d4 is a deuterated isotopologue of the selective 5-lipoxygenase (5-LO) inhibitor Atreleuton (ABT-761/VIA-2291). Its molecular formula is C₁₆H₁₁D₄FN₂O₂S, with a molecular weight of 322.39 g/mol, reflecting a 4 Dalton increase compared to the non-deuterated parent compound (C₁₆H₁₅FN₂O₂S, 318.37 g/mol) [1] [10]. Deuterium atoms are specifically incorporated at the ortho and meta positions of the fluorophenyl ring, replacing all four hydrogen atoms adjacent to the fluorine substituent [4]. This strategic labeling preserves the core pharmacophore—including the alkyne linker, chiral hydroxymethyl group, and hydroxyurea moiety—while creating a metabolically resilient region for tracking purposes [1] [9].
The stereochemical integrity at the chiral center (R-configuration) remains unchanged from Atreleuton, ensuring comparable binding to the 5-LO enzyme. Nuclear magnetic resonance (NMR) spectroscopy confirms both the position of deuterium incorporation and the retention of stereochemistry, while mass spectrometry reveals characteristic +4 m/z shifts in molecular ion peaks [4] [10]. This precise labeling minimizes structural perturbations, maintaining the compound’s biochemical activity while enabling isotopic tracing in complex biological matrices [1].
Table 1: Structural Comparison of Atreleuton and Atreleuton-d4
Characteristic | Atreleuton | Atreleuton-d4 |
---|---|---|
Molecular Formula | C₁₆H₁₅FN₂O₂S | C₁₆H₁₁D₄FN₂O₂S |
Molecular Weight (g/mol) | 318.37 | 322.39 |
Deuteration Sites | None | Ortho/meta positions of fluorophenyl ring |
CAS Number | 154355-76-7 | 2012598-86-4 |
Chiral Center | (R)-configuration | Retained (R)-configuration |
The synthesis of Atreleuton-d4 employs deuterium-labeled precursors to achieve regioselective incorporation. Two primary strategies are utilized:
Purification challenges arise due to isotopic dilution effects, requiring specialized techniques like preparative deuterated solvent chromatography to separate Atreleuton-d4 from non-deuterated impurities. Critical quality control metrics include isotopic abundance (measured by LC-MS, typically ≥99% d₄), enantiomeric purity (validated via chiral HPLC, ≥99% R-isomer), and chemical purity (HPLC-UV, ≥98%) [10]. Scaling these syntheses necessitates careful optimization to maintain isotopic fidelity while minimizing cost-intensive deuterated reagents [4].
Table 2: Synthetic Strategies for Atreleuton-d4
Method | Key Steps | Advantages | Limitations |
---|---|---|---|
Late-Stage Deuteration | Pd-catalyzed D₂ exchange on aryl bromide | Fewer deuterated reagents; shorter route | Risk of dehalogenation; metal residues |
Building Block Approach | Deuteration of benzene → 4-fluorobenzyl-d₄ thiophene | Higher isotopic purity | Cost-intensive; multi-step sequence |
Atreleuton-d4 exhibits near-identical physicochemical properties to its non-deuterated counterpart, with minor differences attributable to deuterium’s mass effect. Its experimental logP is 3.62, slightly higher than Atreleuton’s 3.50, reflecting deuterium’s lower hydrophilicity [9]. Both compounds share low aqueous solubility (≤0.1 mg/mL) but dissolve readily in dimethyl sulfoxide (DMSO) and ethanol [9]. Thermal stability analyses show similar decomposition points (260–265°C), though differential scanning calorimetry reveals a 1–2°C elevation in the melting point of Atreleuton-d4 due to stronger intermolecular vibrations in C-D bonds [4] [10].
Stability studies under accelerated conditions (40°C/75% relative humidity) demonstrate that the deuterated compound maintains >95% purity after 6 months in the solid state, comparable to Atreleuton [10]. However, solution stability in biological matrices reveals key differences:
The primary stability advantage of Atreleuton-d4 lies in its resistance to metabolic degradation, making it invaluable for long-duration tracer studies. Its isotopic label remains stable under physiological pH (2–9) and during sample preparation for LC-MS, ensuring reliable quantification as an internal standard [1] [10].
Table 3: Physicochemical and Stability Properties
Property | Atreleuton | Atreleuton-d4 | Analytical Method |
---|---|---|---|
logP (experimental) | 3.50 ± 0.05 | 3.62 ± 0.05 | Shake-flask HPLC-UV |
Aqueous Solubility | <0.1 mg/mL | <0.1 mg/mL | Equilibrium solubility (pH 7.4) |
Melting Point | 158–160°C | 159–161°C | Differential Scanning Calorimetry |
Plasma t₁/₂ (human) | 2.5 hours | 4.1 hours | LC-MS/MS (37°C) |
Photodegradation (t₁/₂) | 45 min (UV) | 48 min (UV) | Forced degradation study |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8